molecular formula C14H22O B14339791 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)- CAS No. 93175-78-1

3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)-

Cat. No.: B14339791
CAS No.: 93175-78-1
M. Wt: 206.32 g/mol
InChI Key: PSLHSYRVWGKZHP-UHFFFAOYSA-N
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Description

3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)-: is an organic compound known for its unique structure and properties It is a derivative of pentenone and contains a cyclohexene ring with three methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)- typically involves the aldol condensation of suitable precursors. One common method is the reaction between 2,6,6-trimethylcyclohexanone and crotonaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation is a common substitution reaction for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial or antioxidant properties, making it a candidate for further investigation in drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its effects on different biological targets to develop new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 3-Penten-2-one, 4-methyl-
  • 2,6,6-Trimethylcyclohexanone
  • Crotonaldehyde

Comparison: Compared to similar compounds, 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (E)- stands out due to its unique combination of a pentenone backbone and a cyclohexene ring with three methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.

Properties

CAS No.

93175-78-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)11(2)9-12(3)15/h7,9,13H,6,8H2,1-5H3

InChI Key

PSLHSYRVWGKZHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C(=CC(=O)C)C)(C)C

Origin of Product

United States

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